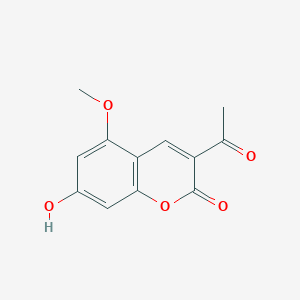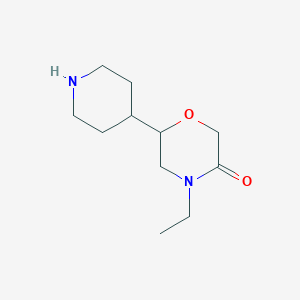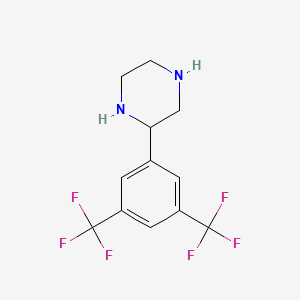![molecular formula C11H15ClN2O B14865472 7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865472.png)
7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzylamine derivative, the compound can be synthesized through a series of reactions including halogenation, methoxylation, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound shares a similar benzazepine core but lacks the methoxy group.
N-(4-(7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide: This compound has additional functional groups that confer different properties.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: This compound is structurally similar but lacks the chloro substituent.
Uniqueness
The uniqueness of 7-Chloro-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine lies in its specific combination of chloro and methoxy substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
7-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H15ClN2O/c1-15-10-6-7(12)5-8-9(13)3-2-4-14-11(8)10/h5-6,9,14H,2-4,13H2,1H3 |
InChI Key |
QXQUXGACSSMEJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14865389.png)
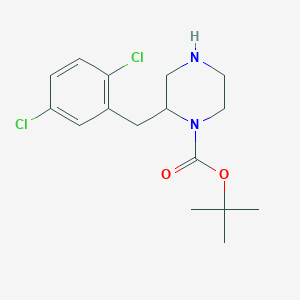
![N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B14865406.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14865418.png)

![5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14865448.png)
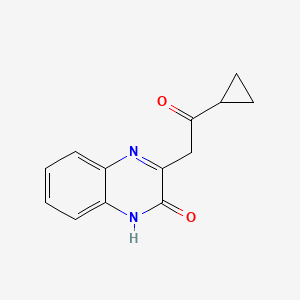


![2-Methoxy-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B14865470.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)
